Physical and chemical properties of N-(5-amino-2-chlorophenyl)acetamide
Physical and chemical properties of N-(5-amino-2-chlorophenyl)acetamide
The following technical guide is structured to serve as a primary reference for the characterization, synthesis, and application of N-(5-amino-2-chlorophenyl)acetamide . It is designed for researchers requiring high-fidelity data for intermediate validation and scaffold utilization in medicinal chemistry.
A Versatile Scaffold for Heterocyclic and Azo-Dye Synthesis
Document Control:
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Target Compound: N-(5-amino-2-chlorophenyl)acetamide[1]
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CAS Registry Number: 57946-67-5[1]
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Molecular Formula: C₈H₉ClN₂O
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Molecular Weight: 184.62 g/mol
Executive Summary & Chemical Identity
N-(5-amino-2-chlorophenyl)acetamide is a bifunctional aromatic intermediate characterized by an electron-withdrawing chlorine atom at the ortho position and an electron-donating amino group at the meta position relative to the acetamide moiety. This specific substitution pattern renders it a critical "push-pull" system for the synthesis of benzimidazoles, quinoxalines, and azo-based chromophores.
Unlike its regioisomers, the 5-amino-2-chloro arrangement allows for selective derivatization at the free amine without disrupting the acetanilide core, provided the chlorine atom's lability is managed during transition-metal-catalyzed cross-couplings.
Table 1: Physicochemical Specifications
| Property | Value / Specification | Validation Method |
| Appearance | Off-white to pale beige crystalline solid | Visual Inspection |
| Melting Point | Target Range: 135–145°C (Predicted)* | DSC (10°C/min) |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in Water | Gravimetric Analysis |
| pKa (Conjugate Acid) | ~3.5–4.0 (Aniline nitrogen) | Potentiometric Titration |
| LogP | ~1.2 (Predicted) | HPLC (Reverse Phase) |
| H-Bond Donors | 2 (Amide NH, Amine NH₂) | Structural Analysis |
*Note: While the parent 2-chloroacetanilide melts at 88°C, the introduction of the 5-amino group significantly elevates the lattice energy due to intermolecular hydrogen bonding. Experimental verification is required for each batch.
Synthetic Architecture
The synthesis of N-(5-amino-2-chlorophenyl)acetamide requires a strategy that avoids the dehalogenation of the aryl chloride while selectively reducing a nitro precursor. The recommended protocol utilizes a Chemoselective Iron-Mediated Reduction , which is superior to catalytic hydrogenation (H₂/Pd-C) for preserving the halogen moiety.
Reaction Pathway Visualization
The following diagram outlines the critical path from the commercially available precursor, 2-chloro-5-nitroaniline.
Caption: Figure 1. Chemoselective synthesis pathway preserving the aryl-chloride bond.
Detailed Protocol
Step 1: Acetylation of 2-chloro-5-nitroaniline
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Charge: Dissolve 10.0 g (58 mmol) of 2-chloro-5-nitroaniline in 50 mL of glacial acetic acid.
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Addition: Add 7.0 mL (70 mmol) of acetic anhydride dropwise over 15 minutes.
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Reaction: Reflux the mixture at 110°C for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1).
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Workup: Pour the hot solution into 200 mL of ice water. The intermediate, N-(2-chloro-5-nitrophenyl)acetamide, will precipitate as a yellow solid. Filter, wash with water, and dry.
Step 2: Iron-Mediated Reduction (Bechamp Conditions)
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Suspension: Suspend the nitro-intermediate (10.0 g) in 100 mL of Ethanol/Water (3:1).
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Activation: Add 2.0 g of Ammonium Chloride (NH₄Cl) and heat to 60°C.
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Reduction: Add Iron powder (Fe, 325 mesh, 4.0 eq) portion-wise over 30 minutes. The reaction is exothermic; maintain temperature <80°C.
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Completion: Reflux for 3 hours. The yellow color should fade to a pale suspension.
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Isolation: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
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Crystallization: Concentrate the filtrate to ~30 mL and cool to 4°C. Collect the off-white crystals of N-(5-amino-2-chlorophenyl)acetamide .
Structural Characterization (Validation Standards)
To ensure the identity of the synthesized compound, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆, 400 MHz
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 9.30 | Broad Singlet | 1H | NH -CO | Amide proton (Deshielded) |
| 7.15 | Doublet (J=8.5 Hz) | 1H | Ar-H3 | Ortho to Chlorine |
| 6.90 | Doublet (J=2.5 Hz) | 1H | Ar-H6 | Ortho to Acetamide (Shielded by NH₂) |
| 6.35 | dd (J=8.5, 2.5 Hz) | 1H | Ar-H4 | Para to Acetamide |
| 5.10 | Broad Singlet | 2H | Ar-NH₂ | Primary Amine |
| 2.08 | Singlet | 3H | CO-CH₃ | Acetyl Methyl |
Mass Spectrometry (LC-MS)
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Ionization Mode: ESI (+)
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Expected M+H: 185.05 (¹H³⁵Cl isotope) and 187.05 (¹H³⁷Cl isotope).
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Isotopic Pattern: A distinct 3:1 ratio for M+H : (M+H)+2 confirms the presence of a single chlorine atom.
Reactivity & Applications
The utility of N-(5-amino-2-chlorophenyl)acetamide lies in its orthogonal reactivity . The acetamide protects the C1-amine, while the C5-amine remains free for nucleophilic attacks, and the C2-chloride serves as a handle for Buchwald-Hartwig couplings or cyclization.
Functional Derivatization Logic
Caption: Figure 2. Divergent synthesis applications. Note that cyclization (Path 4) is sterically challenged by the Cl atom.
Key Application Areas
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Pharmaceutical Intermediates: Used as a precursor for kinase inhibitors where the 2-chloro group is later displaced by amines to form tricyclic heterocycles.
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Azo Dyes: The C5-amine is an excellent diazo component. Coupling with naphthols yields dyes with enhanced light fastness due to the steric protection of the acetamide group.
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Photoactive Polymers: Incorporated into polyamides to introduce photosensitivity or cross-linking capability via the aryl chloride.
Safety & Handling (SDS Summary)
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GHS Classification:
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Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2]
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Skin Sensitization: Category 1 (May cause an allergic skin reaction).
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Aquatic Toxicity: Chronic Category 3.
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Handling Precautions:
References
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Sigma-Aldrich. Product Specification: N-(5-amino-2-chlorophenyl)acetamide (CAS 57946-67-5). Retrieved from .
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PubChem. Compound Summary for CID 10871 (Related Analog: N-(4-chlorophenyl)acetamide). National Library of Medicine. Retrieved from .
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Journal of Young Pharmacists. Synthesis and Activity of N-(2-chlorophenyl)acetamide Derivatives. (2024).[6][2][4][7] Retrieved from .
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ChemicalBook. CAS Database List: 57946-67-5. Retrieved from .
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Organic Chemistry Portal. Reduction of Nitro Compounds to Amines. Retrieved from .
Sources
- 1. N-(5-amino-2-chlorophenyl)acetamide(SALTDATA: FREE) | 57946-67-5 [amp.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. N-(4-((4-Amino-3-chlorophenyl)methyl)-2-chlorophenyl)acetamide | C15H14Cl2N2O | CID 56272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
